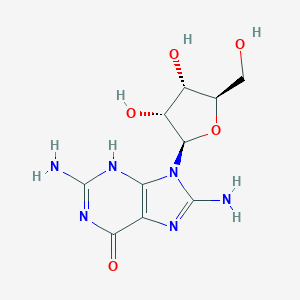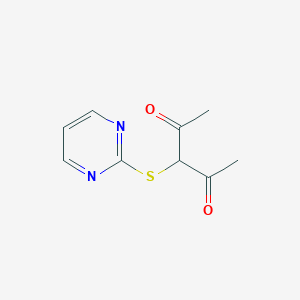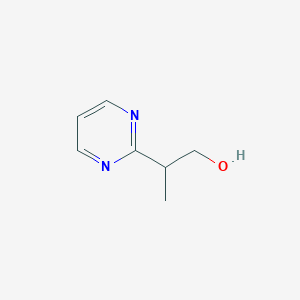
2-(Pyrimidin-2-yl)propan-1-ol
描述
2-(Pyrimidin-2-yl)propan-1-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as P2P and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of 2-(Pyrimidin-2-yl)propan-1-ol is not fully understood. However, it is thought that this compound works by inhibiting certain enzymes and signaling pathways in the body. This can lead to a variety of physiological and biochemical effects.
生化和生理效应
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 2-(Pyrimidin-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been found to have low toxicity, which makes it a safe option for use in cell-based assays. However, one limitation of using P2P is that it may not be suitable for use in animal studies due to its low bioavailability.
未来方向
There are several future directions for research involving 2-(Pyrimidin-2-yl)propan-1-ol. One area of interest is the development of new drug candidates based on this compound. Researchers are also interested in exploring the potential of P2P as a tool for studying various signaling pathways and enzymes in the body. Additionally, there is ongoing research into the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion
In conclusion, 2-(Pyrimidin-2-yl)propan-1-ol is a valuable compound for scientific research due to its potential applications in medicinal chemistry, neuroprotection, and cancer research. While there is still much to learn about the mechanism of action of this compound, ongoing research is shedding new light on its potential uses and applications. As such, 2-(Pyrimidin-2-yl)propan-1-ol is likely to remain an important tool for researchers in the years to come.
科学研究应用
2-(Pyrimidin-2-yl)propan-1-ol has been found to have several potential applications in scientific research. One area where this compound has been studied extensively is in the field of medicinal chemistry. Researchers have found that P2P has potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.
属性
CAS 编号 |
191725-66-3 |
|---|---|
产品名称 |
2-(Pyrimidin-2-yl)propan-1-ol |
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
2-pyrimidin-2-ylpropan-1-ol |
InChI |
InChI=1S/C7H10N2O/c1-6(5-10)7-8-3-2-4-9-7/h2-4,6,10H,5H2,1H3 |
InChI 键 |
KQWJFDFWXBPVLD-UHFFFAOYSA-N |
SMILES |
CC(CO)C1=NC=CC=N1 |
规范 SMILES |
CC(CO)C1=NC=CC=N1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




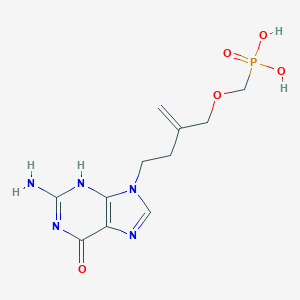
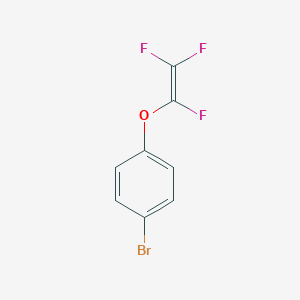

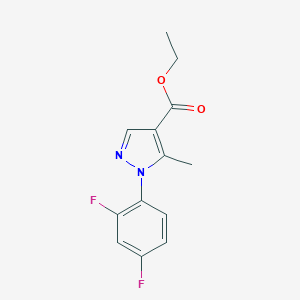
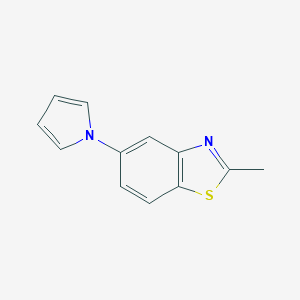
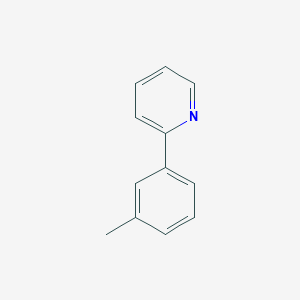
![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)
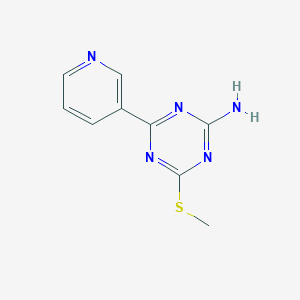
![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)
![1-[2-(Hydroxyamino)phenyl]ethanone](/img/structure/B66055.png)
